molecular formula C17H9NO4 B12885141 5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione CAS No. 66788-83-8

5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione

Cat. No.: B12885141
CAS No.: 66788-83-8
M. Wt: 291.26 g/mol
InChI Key: NIXMLSZRKFOVNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with 2-amino-5-phenyloxazole under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the molecular formula C17H9NO4C_{17}H_9NO_4 and a molecular weight of approximately 291.258 g/mol. Its structure features a benzofuran core substituted with an oxazole ring, which is known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic routes often aim to enhance the yield and purity of the final product while maintaining the integrity of the bioactive scaffold.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro assessments indicated that it can inhibit the growth of pathogens such as Enterococcus faecium, with inhibition zones measuring up to 20 mm in diameter .

Anticancer Properties

The benzo[b]furan motif is associated with anticancer activity. Studies have demonstrated that derivatives containing this structure exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, showcasing potential as therapeutic agents against malignancies .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. Molecular docking studies suggest that it may bind to proteins involved in cell signaling pathways related to cancer progression and microbial resistance .

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of oxazole derivatives including this compound revealed that these compounds exhibited varying degrees of antibacterial and antifungal activities. The results indicated that modifications on the phenyl ring could enhance efficacy against biofilms formed by resistant bacterial strains .
  • Cytotoxicity Testing : In another case study involving cancer cell lines, it was found that this compound induced significant cytotoxicity at lower concentrations compared to other known chemotherapeutics. The mechanism was attributed to the induction of oxidative stress leading to programmed cell death .

Data Summary

Activity Type Tested Strains/Cells Result Reference
AntimicrobialEnterococcus faeciumInhibition zone: 20 mm
AnticancerVarious cancer cell linesInduced apoptosis
CytotoxicityDaphnia magnaLow toxicity observed

Properties

CAS No.

66788-83-8

Molecular Formula

C17H9NO4

Molecular Weight

291.26 g/mol

IUPAC Name

5-(5-phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C17H9NO4/c19-16-12-7-6-11(8-13(12)17(20)22-16)15-18-9-14(21-15)10-4-2-1-3-5-10/h1-9H

InChI Key

NIXMLSZRKFOVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC4=C(C=C3)C(=O)OC4=O

Origin of Product

United States

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